molecular formula C15H21NO2 B3118318 (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid CAS No. 2365228-66-4

(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B3118318
CAS No.: 2365228-66-4
M. Wt: 247.33 g/mol
InChI Key: LPIKRTKYTZNTLR-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Benzyl(methyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative offered as a high-purity chemical reagent for research and development purposes. This compound features a carboxylic acid group and a tertiary amine group, incorporating a benzyl moiety, on a rigid trans-cyclohexane backbone. This specific stereochemistry (1r,4r) is critical for defining its three-dimensional structure and interaction with biological targets or materials. Its molecular structure suggests potential application as a building block in medicinal chemistry for the synthesis of more complex molecules, or as a precursor for ligands in catalyst systems. Researchers may value this compound for exploring structure-activity relationships, particularly in programs targeting G-protein coupled receptors or other biological systems where the benzyl and tertiary amine functionalities are relevant. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-[benzyl(methyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-6,13-14H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKRTKYTZNTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach is the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of homogeneous and heterogeneous catalysts to control selectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. Reaction conditions often involve ambient temperatures and pressures to ensure efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl(methyl)amino and carboxylic acid groups.

Biological Activity

(1R,4R)-4-(Benzyl(methyl)amino)cyclohexanecarboxylic acid, also known as 4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.34 g/mol
  • CAS Number : 318783

The biological activity of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid is primarily attributed to its role as a modulator of specific biological pathways. Research indicates that it may interact with various targets including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Cyclin-dependent Kinase Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
  • Protein Degradation Pathways : Recent studies suggest that derivatives of this compound can be designed to target specific proteins for degradation, a strategy known as PROTAC (Proteolysis Targeting Chimera). This approach has implications for treating diseases like cancer by selectively removing harmful proteins .

Biological Activity Studies

A variety of studies have explored the biological effects of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid:

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines. For instance, one study reported a significant reduction in the growth of breast cancer cells when treated with this compound at concentrations ranging from 10 to 100 µM .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in treated cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of (1R,4R)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid:

  • Tumor Growth Reduction : In murine models of breast cancer, administration of the compound led to a statistically significant decrease in tumor size compared to control groups .
  • Safety Profile : Toxicity studies indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Data Tables

Study TypeFindingsReference
In VitroInhibition of cancer cell proliferation
In VitroInduction of apoptosis via caspase activation
In VivoReduction in tumor size in murine models
ToxicityMinimal adverse effects at therapeutic doses

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid?

  • Methodological Answer : The synthesis typically involves three stages:

Amino Group Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group during intermediate synthesis (e.g., trans-4-aminocyclohexanecarboxylic acid derivatives) to prevent unwanted side reactions .

Coupling Reactions : Employ coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dry dimethylformamide (DMF) to introduce the benzyl(methyl)amino group. Diisopropylethylamine (DIPEA) is often used as a base to facilitate the reaction .

Ester Hydrolysis : Hydrolyze the ester intermediate (e.g., ethyl or methyl ester) using NaOH in methanol/water, followed by acidification with HCl to yield the carboxylic acid. Purification via recrystallization or column chromatography ensures high purity .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity of protons, confirming the (1r,4r) configuration. For example, cross-peaks between axial protons on the cyclohexane ring and benzyl group protons validate stereochemistry .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. This method is critical for distinguishing diastereomers and validating synthetic routes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of the compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, increasing reaction temperature from 25°C to 40°C during ester hydrolysis improves conversion rates by 20% .
  • Purification Strategies : Use reverse-phase chromatography with acetonitrile/water gradients to isolate the product from byproducts (e.g., unreacted intermediates). Yield optimization is confirmed via HPLC purity >98% .

Q. What computational approaches predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like GOLD or AutoDock Vina model interactions with potential targets (e.g., metabotropic glutamate receptors). Docking scores (binding energy < -8 kcal/mol) suggest high affinity for Group II mGluRs, aligning with structural analogs in pharmacological studies .
  • QSAR (Quantitative Structure-Activity Relationship) : Regression models correlate substituent effects (e.g., benzyl group electronegativity) with activity. A Hammett σ value >0.5 for the benzyl substituent predicts enhanced receptor binding .

Q. How do structural modifications to the benzyl(methyl)amino group alter pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Replace the benzyl group with bulkier substituents (e.g., biphenyl) and evaluate receptor binding via radioligand assays. For instance, a 4-fluorobenzyl variant shows 3-fold higher mGluR2 inhibition (IC₅₀ = 12 nM vs. 35 nM for parent compound) due to enhanced hydrophobic interactions .
  • Enzymatic Assays : Test derivatives against serine proteases (e.g., NS2B-NS3) to assess off-target effects. Methylation of the amino group reduces inhibition (Ki = 1.2 μM vs. 0.3 μM), indicating steric hindrance impacts binding .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in NMR data during characterization?

  • Methodological Answer :

  • Dynamic Exchange Effects : Broadened peaks in ¹H NMR may arise from conformational flexibility of the cyclohexane ring. Low-temperature NMR (-40°C in CD₂Cl₂) slows exchange, resolving split signals for axial/equatorial protons .
  • Impurity Identification : LC-MS detects trace byproducts (e.g., Boc-deprotected intermediates). Adjust reaction pH to 8.5 during hydrolysis to minimize deprotection .

Q. Why do certain synthetic routes yield unexpected stereoisomers?

  • Methodological Answer :

  • Steric Control : Use bulky bases (e.g., LDA instead of NaH) during alkylation to favor axial attack on the cyclohexane ring, ensuring (1r,4r) configuration .
  • Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (heptane/isopropanol gradient) to isolate the desired isomer and refine synthetic conditions .

Biological Evaluation

Q. What in vitro assays validate the compound’s mechanism of action?

  • Methodological Answer :

  • Calcium Flux Assays : HEK-293 cells expressing mGluR2 are treated with the compound (1–100 μM). A 50% reduction in glutamate-induced Ca²⁺ influx (EC₅₀ = 15 μM) confirms partial agonism .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit. No significant inhibition (IC₅₀ > 100 μM) rules off-target anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.